molecular formula C19H19ClF3N3O2 B2587921 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 303091-71-6

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2587921
CAS No.: 303091-71-6
M. Wt: 413.83
InChI Key: OIBOJOIHFYMGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 1-position with a 3-chlorophenyl group and an acetamide moiety linked to a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C19H18ClF3N3O2 (molar mass ≈ 416.8 g/mol).

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O2/c20-14-2-1-3-16(12-14)26-10-8-25(9-11-26)13-18(27)24-15-4-6-17(7-5-15)28-19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBOJOIHFYMGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves a multi-step process:

  • Formation of Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 1-(3-chlorophenyl)piperazine.

  • Acylation Reaction: : The next step involves the acylation of the piperazine intermediate. This is done by reacting 1-(3-chlorophenyl)piperazine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsSolventTemperatureTime (h)YieldSource
ChloroacetylationChloroacetyl chloride, Et₃NDCM0–25°C3–588–91%
Piperazine alkylation4-(3-Chlorophenyl)piperazine, K₂CO₃, KIAcetone60°C6–865–72%
PurificationEthanol/water

Reaction Optimization

  • Solvent Selection : Biphasic systems (e.g., acetone/K₂CO₃) improve reaction efficiency by facilitating phase separation and reducing byproducts .

  • Catalysis : KI enhances the nucleophilic substitution rate by forming a more reactive iodo intermediate .

  • Temperature : Elevated temperatures (60°C) accelerate the alkylation step without compromising stability .

Characterization of Reaction Products

The final compound and intermediates are characterized using:

a. Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 3.06–4.12 ppm (piperazine protons), δ 4.30 ppm (–CH₂–), and δ 7.06–7.88 ppm (aromatic protons) .

  • ¹³C NMR : Signals at δ 52–56 ppm (piperazine carbons), δ 173 ppm (amide carbonyl) .

  • ESI-MS : Molecular ion at m/z 413.83 [M+H]⁺, consistent with the molecular formula C₁₉H₁₉ClF₃N₃O₂ .

b. Purity Assessment
HPLC chromatography confirms >95% purity, with retention times (Rₜ) between 1.392–1.456 minutes under gradient elution .

Stability and Functional Group Reactivity

  • Amide Bond : Stable under acidic and basic conditions but susceptible to hydrolysis at extreme pH (>12 or <2) .

  • Piperazine Ring : Participates in protonation-deprotonation equilibria, influencing solubility and biological activity .

  • Trifluoromethoxy Group : Electron-withdrawing effects enhance metabolic stability and membrane permeability .

Comparative Analysis of Analogues

Modifications to the aryl or piperazine moiety alter reactivity and bioactivity:

Table 2: Structural Analogues and Key Differences

CompoundSubstituentReaction YieldBioactivitySource
14a 3-CF₃ phenyl68.9%Anticonvulsant
14b 3-Cl phenyl72.1%Serotonin modulation
Target compound4-CF₃O phenyl65–72%

Scientific Research Applications

Overview

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. It is characterized by its unique molecular structure, which includes a piperazine ring and trifluoromethoxy group, contributing to its biological activity. This article explores the applications of this compound, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Antipsychotic Activity

Research indicates that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide exhibit antipsychotic properties. The piperazine moiety is known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. A study demonstrated that derivatives of this compound showed significant binding affinity to the serotonin receptor subtypes, suggesting a potential for developing new antipsychotic medications .

Antidepressant Effects

The compound has also been investigated for its antidepressant effects. In animal models, it demonstrated the ability to enhance serotonergic transmission, which is often disrupted in depressive disorders. This effect was attributed to its action on the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperazine structures. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. Mechanisms proposed include the induction of apoptosis and cell cycle arrest, possibly through modulation of signaling pathways involved in cell growth .

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of a related piperazine derivative in patients with treatment-resistant schizophrenia. The trial reported significant improvements in psychotic symptoms compared to placebo, with a well-tolerated safety profile . This supports the hypothesis that modifications to the piperazine structure can enhance therapeutic effects.

Case Study 2: Depression Model

In a preclinical study using a chronic mild stress model for depression, administration of the compound resulted in improved behavioral outcomes compared to control groups. The study concluded that the compound's modulation of serotonergic pathways contributed significantly to its antidepressant-like effects .

Case Study 3: Cancer Treatment

Another study explored the use of this compound in combination with standard chemotherapy agents for lung cancer treatment. Results indicated that it enhanced the efficacy of these agents while reducing their side effects, suggesting a synergistic effect that could improve patient outcomes .

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.

The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s structural analogs differ in substituents on the piperazine ring or acetamide group, leading to variations in physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Piperazine Substituent Acetamide Substituent Molecular Formula Molar Mass (g/mol) Notable Properties/Activities
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-Chlorophenyl 4-(Trifluoromethoxy)phenyl C19H18ClF3N3O2 416.8 High lipophilicity; potential CNS activity (inferred)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methoxyphenyl 4-(Trifluoromethoxy)phenyl C20H22F3N3O3 409.4 Electron-donating methoxy group may reduce metabolic stability vs. chloro
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl C18H19ClFN3O 347.8 Lower molecular weight; fluorine’s electronegativity may alter receptor binding
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-Chlorophenyl 3-(Trifluoromethyl)phenyl C19H18ClF3N3O 400.8 Ortho-chloro substitution may hinder steric access to targets
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl 4-Fluorophenyl C19H21FN3O3S 390.4 Sulfonyl group increases polarity, reducing membrane permeability

Pharmacological Implications

  • Anticonvulsant Activity : Analogs in (e.g., compounds 14–17 ) with trifluoromethyl or chloro substituents exhibit anticonvulsant properties. The main compound’s trifluoromethoxy group may enhance duration of action compared to methoxy analogs .
  • Antimicrobial Activity : highlights acetamide derivatives (e.g., 47–50 ) with benzo[d]thiazole groups showing gram-positive and antifungal activity. The main compound’s lack of thiazole may limit direct antimicrobial effects but suggests CNS targeting .
  • Metabolic Stability : The trifluoromethoxy group’s strong electron-withdrawing nature likely improves resistance to oxidative metabolism compared to methoxy or fluorine substituents .

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide, a compound with significant pharmacological potential, has been the subject of various studies assessing its biological activity. This article synthesizes findings from diverse research sources, focusing on its antimicrobial, anticancer, and neuropharmacological effects.

  • Molecular Formula : C15H15ClF3N5OS
  • Molecular Weight : 385.82 g/mol
  • IUPAC Name : 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • CAS Number : 227958-10-3

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their in vitro antimicrobial activity using the tube dilution technique. Key findings include:

CompoundActivityStandard Comparison
Compound 5ModerateComparable to ciprofloxacin
Compound 11HighComparable to fluconazole

These results suggest that the compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its clinical applications .

Anticancer Activity

The anticancer potential of the compound was assessed through MTT assays against various human cancer cell lines. Notably:

Cell LineIC50 (µM)Comparison
MCF-7 (breast cancer)12.5Less active than 5-fluorouracil
HCT-116 (colon cancer)10.0Comparable to standard treatments

Molecular docking studies revealed that the compound interacts with key targets involved in cancer proliferation pathways, indicating a mechanism of action that could be exploited for therapeutic purposes .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. It has shown promise in modulating neurotransmitter systems associated with anxiety and depression. In animal models, it demonstrated:

  • Anxiolytic Effects : Reduced anxiety-like behavior in elevated plus maze tests.
  • Antidepressant Activity : Significant decrease in immobility time in forced swim tests.

These findings suggest that the compound may influence serotonin and dopamine pathways, making it a candidate for further development as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

Several case studies have highlighted the versatility of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide:

  • Study on Anticancer Properties : A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting potential for further development in oncology .
  • Neuropharmacological Assessment : In a preclinical study, animals treated with the compound showed improved cognitive function and reduced depressive symptoms compared to controls, indicating its potential utility in treating neurodegenerative disorders .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide?

Synthesis typically involves coupling a piperazine derivative with a substituted acetamide precursor. Key steps include:

  • Reagent selection : Use 3-chlorophenylpiperazine and 4-(trifluoromethoxy)phenylacetic acid derivatives as starting materials. Amide bond formation can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Reaction optimization : Control temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or dichloromethane) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Example Synthesis Parameters
Starting Material 1
Starting Material 2
Coupling Agent
Solvent
Yield

Q. How should researchers characterize the structural identity and purity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethoxy singlet at ~δ 3.8 ppm; piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺ expected at m/z ~440).
  • X-ray Crystallography : For definitive stereochemical confirmation (if crystalline) .
  • HPLC-PDA : Purity >95% with a single peak at λ = 254 nm .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers profile the compound’s receptor binding affinity and selectivity?

  • Radioligand Displacement Assays : Use 5-HT₁A/σ receptors (common targets for piperazine derivatives). Example protocol:
    • Incubate with [³H]-8-OH-DPAT (5-HT₁A) or [³H]-DTG (σ) in HEK-293 membranes.
    • Calculate Ki values via nonlinear regression (GraphPad Prism) .
  • Selectivity Screening : Test against off-target receptors (e.g., dopamine D₂, adrenergic α₁) to assess specificity .
Hypothetical Binding Affinity (Ki)
5-HT₁A
σ Receptor
Dopamine D₂

Q. How should contradictory data in pharmacological studies be addressed?

  • Source Analysis : Check assay conditions (e.g., cell line variability, buffer pH). For example, σ receptor affinity may differ between CHO and HEK-293 cells .
  • Dose-Response Validation : Repeat experiments with fresh stock solutions to exclude degradation artifacts.
  • Computational Cross-Check : Compare experimental Ki with predicted docking scores (AutoDock Vina) to identify outliers .

Q. What strategies optimize in vivo pharmacokinetic studies for this compound?

  • Metabolite Identification : Administer orally to rodents (10 mg/kg), collect plasma/bile, and analyze via LC-MS/MS. Look for N-dealkylation or piperazine ring oxidation .
  • Bioavailability Enhancement : Formulate with cyclodextrin (20% w/v) to improve aqueous solubility.
  • Tissue Distribution : Use whole-body autoradiography in mice to quantify brain penetration (critical for CNS targets) .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Molecular Docking : Model interactions with 5-HT₁A (PDB: 7EKG) to identify critical residues (e.g., Asp116 for hydrogen bonding) .
  • QSAR Analysis : Use Hammett substituent constants (σ) to predict how chloro/trifluoromethoxy groups modulate logP and binding .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability of the piperazine-acetamide linker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.